Anti-T. brucei Potency: 5-(4-Nitrophenyl)furanyl-Ferrocenyl Imine (Derived from 4-Nitrophenylfuran Aldehyde) vs. 2-Nitro Regioisomer and Nifurtimox
The ferrocenyl-imine complex 4, synthesized from 5-(4-nitrophenyl)-2-furancarboxaldehyde (a downstream derivative of 4-nitrophenylfuran chemistry), exhibited an in vitro EC₅₀ of 16.0 µM against Trypanosoma brucei. In a direct head-to-head comparison, the 2-nitrophenyl regioisomer complex 3 achieved an EC₅₀ of 0.44 µM — a 36-fold superior potency [1]. Both were benchmarked against the clinical antitrypanosomal drug nifurtimox (EC₅₀ 3.56 µM), with the selectivity index order being 3 >> Nifurtimox > 4 [1]. This demonstrates that the 4-nitrophenylfuran scaffold provides intermediate potency but potentially differentiated pharmacokinetic or selectivity profiles compared to the 2-nitro analog.
| Evidence Dimension | In vitro antitrypanosomal activity against T. brucei |
|---|---|
| Target Compound Data | EC₅₀ = 16.0 µM (complex 4, 4-nitrophenylfuran-derived) |
| Comparator Or Baseline | Complex 3 (2-nitrophenyl regioisomer): EC₅₀ = 0.44 µM; Nifurtimox: EC₅₀ = 3.56 µM |
| Quantified Difference | Complex 3 is 36-fold more potent than complex 4; nifurtimox is 4.5-fold more potent than complex 4; complex 3 is 8-fold more potent than nifurtimox |
| Conditions | DMSO:HEPES buffer (80:20), 24 h stability confirmed; L6 rat skeletal myoblast cytotoxicity counter-screen |
Why This Matters
Biological activity divergence of >30-fold between 2-nitro and 4-nitro regioisomers underscores that SAR around the nitrophenylfuran core is sharp and discontinuous; sourcing the specific regioisomer is essential for target potency optimization.
- [1] Artigas V, et al. Synthesis, structural characterization and antitrypanosomal activity of ferrocenyl-based imines with (2 or 4)-nitrophenyl-2-furan group. Inorganic Chemistry Communications, 2024, 167, 112714. View Source
